5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C8H12N4. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an amino group, a tert-butyl group, and a carbonitrile group attached to a pyrazole ring.
Mechanism of Action
Target of Action
Pyrazole derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities . They have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumor compounds . Further, these compounds are reported to have appreciable anti-hypertensive activity in vivo, and also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase and CB1 receptor antagonists .
Mode of Action
It is known that the compound is synthesized through a one-pot, multicomponent protocol involving the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The resulting 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles are obtained in high yield .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable hydrazine derivatives with nitriles . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or ethanol, and catalysts like p-toluenesulfonic acid (p-TSA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems and advanced purification techniques such as flash chromatography. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles, which can be further utilized in various chemical syntheses .
Scientific Research Applications
5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole-4-carbonitrile: Lacks the tert-butyl group, which may affect its steric and electronic properties.
5-amino-3-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile: Contains a bromine atom, which can influence its reactivity and biological activity.
Uniqueness
5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the tert-butyl group, which provides steric hindrance and can enhance its stability and selectivity in biological systems. This makes it a valuable compound for the development of selective enzyme inhibitors and receptor modulators .
Properties
IUPAC Name |
5-amino-1-tert-butylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-8(2,3)12-7(10)6(4-9)5-11-12/h5H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEIWFYQLJCWSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383917 | |
Record name | 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158001-28-6 | |
Record name | 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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